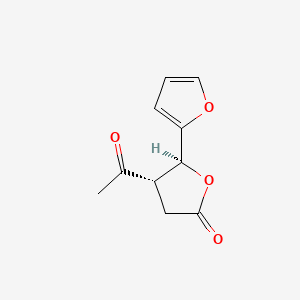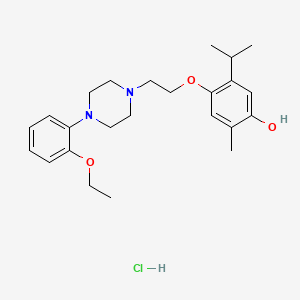
3H-Pyrrolo(3,2-f)quinoline-1-carboxylic acid, 6,7,8,9-tetrahydro-8-chloro-4-(((1,1-dimethylethyl)dimethylsilyl)oxy)-2-methyl-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrrolo(3,2-f)quinoline-1-carboxylic acid, 6,7,8,9-tetrahydro-8-chloro-4-(((1,1-dimethylethyl)dimethylsilyl)oxy)-2-methyl-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolo(3,2-f)quinoline-1-carboxylic acid, 6,7,8,9-tetrahydro-8-chloro-4-(((1,1-dimethylethyl)dimethylsilyl)oxy)-2-methyl-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester involves multiple steps, each requiring specific reaction conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Pyrrolo(3,2-f)quinoline-1-carboxylic acid, 6,7,8,9-tetrahydro-8-chloro-4-(((1,1-dimethylethyl)dimethylsilyl)oxy)-2-methyl-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3H-Pyrrolo(3,2-f)quinoline-1-carboxylic acid, 6,7,8,9-tetrahydro-8-chloro-4-(((1,1-dimethylethyl)dimethylsilyl)oxy)-2-methyl-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3H-Pyrrolo(3,2-f)quinoline derivatives
- Indole-based compounds
- Silylated organic molecules
Uniqueness
What sets 3H-Pyrrolo(3,2-f)quinoline-1-carboxylic acid, 6,7,8,9-tetrahydro-8-chloro-4-(((1,1-dimethylethyl)dimethylsilyl)oxy)-2-methyl-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester apart is its unique combination of functional groups and structural features
Propriétés
| 140447-68-3 | |
Formule moléculaire |
C32H40ClN3O7Si |
Poids moléculaire |
642.2 g/mol |
Nom IUPAC |
methyl 4-[tert-butyl(dimethyl)silyl]oxy-8-chloro-6-[5-(hydroxymethyl)-6,7-dimethoxy-1H-indole-2-carbonyl]-2-methyl-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-1-carboxylate |
InChI |
InChI=1S/C32H40ClN3O7Si/c1-16-24(31(39)42-7)25-20-12-19(33)14-36(22(20)13-23(27(25)34-16)43-44(8,9)32(2,3)4)30(38)21-11-17-10-18(15-37)28(40-5)29(41-6)26(17)35-21/h10-11,13,19,34-35,37H,12,14-15H2,1-9H3 |
Clé InChI |
BCGLXMOUEHQOHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C3CC(CN(C3=CC(=C2N1)O[Si](C)(C)C(C)(C)C)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)CO)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12751211.png)

